molecular formula C10H20N2O B13529226 1-((2-Methyltetrahydrofuran-3-yl)methyl)piperazine

1-((2-Methyltetrahydrofuran-3-yl)methyl)piperazine

Cat. No.: B13529226
M. Wt: 184.28 g/mol
InChI Key: WYLAKGBWEFWWIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((2-Methyltetrahydrofuran-3-yl)methyl)piperazine is a chemical compound with the molecular formula C10H20N2O It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-Methyltetrahydrofuran-3-yl)methyl)piperazine typically involves the reaction of piperazine with 2-methyltetrahydrofuran-3-carbaldehyde. The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate. The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

1-((2-Methyltetrahydrofuran-3-yl)methyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-((2-Methyltetrahydrofuran-3-yl)methyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-((2-Methyltetrahydrofuran-3-yl)methyl)piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Piperazine: The parent compound, widely used in pharmaceuticals.

    N-Methylpiperazine: A derivative with a methyl group attached to the nitrogen atom.

    2-Methyltetrahydrofuran: A related compound with a similar tetrahydrofuran ring structure.

Uniqueness

1-((2-Methyltetrahydrofuran-3-yl)methyl)piperazine is unique due to the presence of both a piperazine ring and a tetrahydrofuran ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

1-[(2-methyloxolan-3-yl)methyl]piperazine

InChI

InChI=1S/C10H20N2O/c1-9-10(2-7-13-9)8-12-5-3-11-4-6-12/h9-11H,2-8H2,1H3

InChI Key

WYLAKGBWEFWWIM-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCO1)CN2CCNCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.